2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene
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Overview
Description
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is a complex organic compound characterized by its multiple phenyl groups and dimethyl substitutions. This compound is part of the larger family of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the presence of conjugated pi-electron systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene typically involves multiple steps of aromatic substitution reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid . This reaction is favored due to its mild conditions and high yields.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to minimize side reactions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene can undergo various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions are common, where the hydrogen atoms on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a model compound in studies of aromatic substitution reactions and the effects of steric hindrance.
Biology: Investigated for its potential interactions with biological macromolecules due to its aromatic nature.
Medicine: Explored for its potential use in drug design, particularly in the development of compounds with multiple aromatic rings.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism of action of 2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene involves its interaction with various molecular targets. The compound’s multiple aromatic rings allow it to participate in pi-pi stacking interactions, which can influence the structure and function of biological molecules. Additionally, its hydrophobic nature enables it to interact with lipid membranes, potentially affecting membrane fluidity and function.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylbenzophenone: Similar in structure but with fewer phenyl groups.
1-(2-((2,4-Dimethylphenyl)thio)phenyl)piperazine: Contains a piperazine ring and a thioether linkage.
Uniqueness
2-[4-[4-[4-(2,5-Dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene is unique due to its extensive conjugated system and multiple phenyl groups, which confer distinct chemical and physical properties. This makes it particularly valuable in research and industrial applications where stability and specific interactions are required.
Properties
CAS No. |
43141-54-4 |
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Molecular Formula |
C34H30 |
Molecular Weight |
438.6 g/mol |
IUPAC Name |
2-[4-[4-[4-(2,5-dimethylphenyl)phenyl]phenyl]phenyl]-1,4-dimethylbenzene |
InChI |
InChI=1S/C34H30/c1-23-5-7-25(3)33(21-23)31-17-13-29(14-18-31)27-9-11-28(12-10-27)30-15-19-32(20-16-30)34-22-24(2)6-8-26(34)4/h5-22H,1-4H3 |
InChI Key |
PULLJBUGWTWFBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=C(C=CC(=C5)C)C |
Origin of Product |
United States |
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